molecular formula C11H12BrN B049928 1-(3-Bromopropyl)indole CAS No. 125334-52-3

1-(3-Bromopropyl)indole

Cat. No. B049928
M. Wt: 238.12 g/mol
InChI Key: AKGMBEQNHFJEDM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of indole derivatives, including 1-(3-Bromopropyl)indole, often involves palladium-catalyzed reactions or Brönsted acid-catalyzed methods. These approaches allow for the regioselective introduction of substituents into the indole nucleus, offering a pathway to a wide range of indole derivatives. For instance, palladium-catalyzed indolization has been developed for the synthesis of 2,3-disubstituted indole compounds with high regioselectivity (Shen et al., 2004). Another example includes the Brönsted acid-catalyzed one-pot synthesis of indoles from o-aminobenzyl alcohols and furans, showcasing an efficient method for generating indole cores with diverse functional groups (Kuznetsov et al., 2013).

Molecular Structure Analysis

The molecular structure of 1-(3-Bromopropyl)indole includes an indole core with a 3-bromopropyl substituent. This structural modification can be analyzed through various spectroscopic techniques, including NMR and MS, to confirm the identity and purity of the synthesized compound. The characterization of similar derivatives provides insight into the structural aspects and potential reactivity of the molecule (Wei, 2011).

Chemical Reactions and Properties

Indoles, including 1-(3-Bromopropyl)indole, participate in a variety of chemical reactions, leveraging the reactivity of both the indole nucleus and the bromopropyl side chain. These reactions can lead to further functionalization and the creation of complex molecules with specific properties. The presence of the bromopropyl group can facilitate nucleophilic substitution reactions, allowing for the introduction of various nucleophiles into the molecule (Nagarathnam, 1992).

Physical Properties Analysis

The physical properties of 1-(3-Bromopropyl)indole, such as melting point, solubility, and crystal structure, can be significantly influenced by the bromopropyl group. These properties are crucial for determining the compound's suitability for various applications, including its potential use in pharmaceutical formulations or material science. Studies on similar indole derivatives have highlighted the importance of understanding these physical characteristics for practical applications (Xing, 2010).

Scientific Research Applications

  • Structural Analysis : A study on 3-substituted 5-nitroindoles, including 3-(3-bromopropyl)-5-nitro-1H-indole, provided insights into the structural aspects of these compounds. The nitro groups in these molecules are rotated out of the plane of the indole backbone, affecting their chemical properties (Garcia, Billodeaux, & Fronczek, 1999).

  • Synthesis and Functionalization : The synthesis and functionalization of indoles, including 1-(3-Bromopropyl)indole, have been a subject of research for over a century. Various methods like palladium-catalyzed reactions have been employed for the synthesis of these compounds, which are integral to many biologically active natural and synthetic compounds (Cacchi & Fabrizi, 2005).

  • Antitumor Activity : Research on 3-hydroxyl-bromo indole derivatives, closely related to 1-(3-Bromopropyl)indole, has indicated their potential use in antitumor activities, among other medical applications. These compounds have been synthesized and characterized through various methods (Wei, 2011).

  • Ethynylation Studies : The ethynylation of indoles, including derivatives of 1-(3-Bromopropyl)indole, has been explored. This process allows for the creation of 3-(2-benzoylethynyl)indoles, which have potential applications in organic synthesis (Sobenina et al., 2006).

  • Anticancer and GST Isozymes Inhibition : The compound 3-Bromo-1-Ethyl-1H-Indole has shown significant selective cytotoxicity towards cancer cell lines and exhibited promising inhibition of glutathione S-transferase isozymes, suggesting its potential as an anticancer agent (Yılmaz et al., 2020).

  • Multicomponent Cascade Reactions : Indole derivatives have been synthesized via copper-catalyzed multicomponent cascade reactions, demonstrating diverse applications in organic synthesis (Li et al., 2015).

  • General Indole Synthesis Review : A comprehensive review of indole synthesis methods provides a classification framework for the preparation of indoles, including 1-(3-Bromopropyl)indole, highlighting the diversity and complexity of synthetic approaches (Taber & Tirunahari, 2011).

Safety And Hazards

Safety data sheets recommend avoiding breathing mist, gas, or vapors of the compound, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and not allowing contaminated work clothing out of the workplace .

Future Directions

Indole derivatives hold great promise for various practical applications. They have value for flavor and fragrance applications, for example, in the food industry or perfumery . Moreover, indole can be derivatized to several halogenated and oxygenated compounds that can be used as natural colorants or have promising bioactivity with therapeutic potential to treat human diseases . There is a growing interest in conducting scientific research to explore the synthesis, bioactivities, and potential effects of novel indole compounds .

properties

IUPAC Name

1-(3-bromopropyl)indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN/c12-7-3-8-13-9-6-10-4-1-2-5-11(10)13/h1-2,4-6,9H,3,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKGMBEQNHFJEDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00474500
Record name 1-(3-bromopropyl)indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00474500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Bromopropyl)indole

CAS RN

125334-52-3
Record name 1-(3-bromopropyl)indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00474500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 23.4 g of indole in 200 ml of DMF, cooled to 10° C., were added 22.4 g of potassium hydroxide and 101 g of 1,3-dibromopropane. The mixture was stirred under nitrogen for 3 days. The solid formed was filtered off and the filtrate was evaporated. The residue was chromatographed on silica gel with 5% diethyl ether in petroleum ether to give 14.7 g of 1-(3-bromopropyl)indole.
Quantity
23.4 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
22.4 g
Type
reactant
Reaction Step Two
Quantity
101 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

9.58 g of potassium hydroxide (KOH) and 20.00 g of indole were added to 110.58 g of 1,3-dibromopropane and 450 mL of N,N-dimethylformamide (DMF), and the mixture was stirred at 70° C. for 8 hours. After cooling to room temperature, 1 L of distilled water was added to the reaction solution, and the resulting solution was extracted with 1 L of ethyl acetate. The organic layer was washed with 500 mL of distilled water five times, then concentrated and purified by column chromatography to obtain 27.24 g of N-(3-bromopropyl)-indole. Compounds (p-9) and (p-10) having a bromopropyl group shown below were also synthesized in the same manner.
Quantity
9.58 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
110.58 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

To sodium hydride (0.9 g, 30 mmol, 80% oil dispersion) and indole (2.81 g, 24 mmoles) was added anhydrous dimethylformamide (50 mL). The resultant mixture was stirred at room temperature under argon for 1 h. Then neat 1,3-dibromopropane (7.3 mL, 72 mmol) was added and the reaction mixture was stirred at room temperature for 20 h. The reaction mixture was poured into water (120 mL) and the resultant slurry was extracted with diethyl ether (3×100 mL). After the organic extracts were combined and concentrated in vacuo, the crude material was purified by dry column chromatography (350 mL funnel filled with Silica 10–40μ, Sigma cat. S-6628) using as eluent a mixture of ethyl acetate and hexanes (1:49 v/v, containing 0.2% v/v isopropylamine) to yield 1.43 g of N-(3-bromopropyl)indole.
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
2.81 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
7.3 mL
Type
reactant
Reaction Step Three
Name
Quantity
120 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
D Graf - 2022 - search.proquest.com
After implementing a reliable mass spectrometry based kinetic study the indole conjugation with different organometallic indoles led to questions about the electronical and sterical …
Number of citations: 3 search.proquest.com
W Tang, H Zhou, J Wang, C Pan, J Shi… - …, 2012 - Wiley Online Library
In chromophore‐containing cyclobutane pyrimidine dimer (CPD) model systems, solvent effects on the splitting efficiency may depend on the length of the linker, the molecular …
S Roy, GW Gribble - Synthetic communications, 2007 - Taylor & Francis
Full article: Synthesis of a Novel N‐Nitroalkyl Bisindolylmaleimide Skip to Main Content Taylor and Francis Online homepage Taylor and Francis Online homepage Log in | Register …
Number of citations: 4 www.tandfonline.com

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